Cas no 2680747-72-0 (4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid)
4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
- EN300-28294736
- 2680747-72-0
- 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
-
- Inchi: 1S/C10H7BrF3NO3/c1-4-6(11)3-2-5(8(16)17)7(4)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18)(H,16,17)
- InChI Key: WWPFTAFFHZOWDZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)O)C(=C1C)NC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 324.95614g/mol
- Monoisotopic Mass: 324.95614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66.4Ų
4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294736-1g |
4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid |
2680747-72-0 | 1g |
$541.0 | 2023-09-07 | ||
| Enamine | EN300-28294736-5g |
4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid |
2680747-72-0 | 5g |
$1572.0 | 2023-09-07 | ||
| Enamine | EN300-28294736-10g |
4-bromo-3-methyl-2-(trifluoroacetamido)benzoic acid |
2680747-72-0 | 10g |
$2331.0 | 2023-09-07 | ||
| Enamine | EN300-28294736-0.05g |
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680747-72-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28294736-0.1g |
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680747-72-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28294736-0.25g |
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680747-72-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28294736-0.5g |
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680747-72-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28294736-1.0g |
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680747-72-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28294736-2.5g |
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680747-72-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28294736-5.0g |
4-bromo-3-methyl-2-(2,2,2-trifluoroacetamido)benzoic acid |
2680747-72-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid
4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid (CAS No. 2680747-72-0): A Key Intermediate in Modern Pharmaceutical Synthesis
4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid, identified by its CAS number 2680747-72-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The presence of multiple functional groups, including a bromine atom, a methyl group, and a trifluoroacetamide moiety, makes it a versatile building block for medicinal chemists.
The< strong>trifluoroacetamide group in 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid imparts unique electronic and steric properties to the molecule, which can be exploited to enhance the binding affinity and selectivity of drug candidates. This feature has been particularly valuable in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. Recent studies have highlighted the utility of trifluoromethyl groups in improving metabolic stability and pharmacokinetic profiles, making compounds containing this moiety increasingly popular in drug discovery.
In addition to its role as an intermediate, 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid has been explored in the synthesis of advanced materials and specialty chemicals. The< strong>bromine substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis, enabling the construction of complex molecular architectures with high precision.
The< strong>methyl group at the 3-position of the benzoic acid core influences the overall shape and polarity of the molecule, which can be fine-tuned to optimize interactions with biological targets. This positional flexibility has been leveraged in the development of novel antimicrobial agents and anti-inflammatory drugs. The benzoic acid backbone itself is a well-established pharmacophore in medicinal chemistry, known for its ability to engage hydrophobic and aromatic pockets in protein binding sites.
Recent advancements in computational chemistry have further enhanced the utility of 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug-like scaffolds designed to target specific disease-related proteins. The trifluoroacetamide group, in particular, has been shown to improve solubility and oral bioavailability, critical factors for successful drug development.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced pharmacological properties. The introduction of fluorine atoms into molecular structures often leads to increased metabolic stability and reduced susceptibility to enzymatic degradation. This has made compounds like 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid valuable assets in the quest for next-generation therapeutics.
In conclusion, 4-Bromo-3-methyl-2-(trifluoroacetamido)benzoic acid (CAS No. 2680747-72-0) represents a significant advancement in pharmaceutical synthesis. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative treatments for various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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